molecular formula C9H9BrClNO2 B8469226 Ethyl 2-chloro-3-bromo-5-aminobenzoate

Ethyl 2-chloro-3-bromo-5-aminobenzoate

Cat. No.: B8469226
M. Wt: 278.53 g/mol
InChI Key: KZYIAMTVEOBTAM-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3-bromo-5-aminobenzoate is a halogenated benzoate ester derivative characterized by a chloro substituent at position 2, a bromo group at position 3, and an amino group at position 5 of the benzene ring. The ethyl ester moiety enhances its solubility in organic solvents, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C9H9BrClNO2

Molecular Weight

278.53 g/mol

IUPAC Name

ethyl 5-amino-3-bromo-2-chlorobenzoate

InChI

InChI=1S/C9H9BrClNO2/c1-2-14-9(13)6-3-5(12)4-7(10)8(6)11/h3-4H,2,12H2,1H3

InChI Key

KZYIAMTVEOBTAM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)N)Br)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Halogen Variation

Ethyl 2-Bromo-3-Chlorobenzoate (CAS 27007-53-0)
  • Structural Difference : The chloro and bromo substituents are swapped (2-chloro vs. 2-bromo; 3-bromo vs. 3-chloro).
  • Impact : Positional isomerism alters electronic distribution and steric effects. The bromo group at position 2 (larger atomic radius) may hinder reactivity compared to the smaller chloro group in the target compound. Similarity score: 0.96 .
Ethyl 5-Bromo-2-Chlorobenzoate (CAS 56961-26-3)
  • Similarity score: 0.90 .
Methyl 2-Bromo-5-Chlorobenzoate (CAS 57381-62-1)
  • Structural Difference : Methyl ester replaces ethyl ester; substituents are bromo (position 2) and chloro (position 5).
  • Similarity score: 0.94 .

Functional Group Variations

Ethyl 2-Amino-3-Bromo-5-Methylbenzoate (CAS 1041853-51-3)
  • Structural Difference : A methyl group replaces the chloro substituent at position 2.
  • Molecular formula: C₁₀H₁₂BrNO₂ .
Ethyl 2-Amino-5-Bromo-3-Fluorobenzoate (CAS 1183479-43-7)
  • Structural Difference : Fluorine replaces chlorine at position 3.
  • Impact: Fluorine’s high electronegativity increases the electron-withdrawing effect, which may enhance stability but reduce nucleophilic aromatic substitution rates. Molecular formula: C₉H₉BrFNO₂; molar mass: 262.08 g/mol .
Ethyl 5-Bromo-2,4-Diethoxybenzoate (Biopharmacule Product)
  • Structural Difference: Ethoxy groups at positions 2 and 4 replace chloro and amino groups.
  • Impact : The electron-donating ethoxy groups increase ring activation, favoring electrophilic substitution reactions. This compound is likely more lipophilic than the target molecule .

Physicochemical and Reactivity Trends

Compound Key Substituents Molecular Formula Molar Mass (g/mol) Reactivity Notes
Ethyl 2-chloro-3-bromo-5-aminobenzoate 2-Cl, 3-Br, 5-NH₂ C₉H₈BrClNO₂ ~304.5 (estimated) Balanced EW/ED effects; versatile reactivity
Ethyl 2-bromo-3-chlorobenzoate 2-Br, 3-Cl C₉H₈BrClO₂ 287.5 Higher steric hindrance at position 2
Ethyl 2-amino-3-bromo-5-methylbenzoate 2-NH₂, 3-Br, 5-CH₃ C₁₀H₁₂BrNO₂ 258.1 Reduced electrophilicity due to methyl
Ethyl 5-bromo-2-chlorobenzoate 2-Cl, 5-Br C₉H₈BrClO₂ 287.5 Lacks amino group; lower polarity

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